molecular formula C12H6Cl2F3N3O B2936530 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-59-9

3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2936530
CAS No.: 439120-59-9
M. Wt: 336.1
InChI Key: QOQGNZBPXMKVDH-UHFFFAOYSA-N
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Description

3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is recognized for its structural resemblance to purine bases. The compound features a trifluoromethyl group at position 7, a methyl group at position 2, and a 5-chloro-2-furyl substituent at position 3. The chlorine atom at position 3 and the electron-withdrawing trifluoromethyl group likely enhance its metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

3-chloro-5-(5-chlorofuran-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3N3O/c1-5-10(14)11-18-6(7-2-3-9(13)21-7)4-8(12(15,16)17)20(11)19-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQGNZBPXMKVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(O3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as chlorinated furans and pyrimidines, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.

  • Medicine: The compound may exhibit pharmacological properties that make it useful in the treatment of various diseases.

  • Industry: It can be employed in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 5

Compound Substituent at C5 Yield (%) Melting Point (°C) Key Properties
Target Compound 5-Chloro-2-furyl N/A N/A Enhanced π-stacking potential
3a () Methyl 50 52–53 Lipophilic, lower reactivity
5-(4-Tolyl) derivative () 4-Methylphenyl N/A N/A Increased steric bulk
5-Furan-2-yl () Furan-2-yl N/A N/A Higher electron density

Halogenation at Position 3

The 3-chloro substituent in the target compound contrasts with other halogenated analogs:

  • 3-Iodo derivatives : Compounds like 3-iodo-7-arylpyrazolo[1,5-a]pyrimidines (e.g., 3aj ) synthesized via K₂S₂O₈-promoted halogenation exhibit higher molecular weights and polarizabilities, which may influence pharmacokinetics .
  • 3-Bromo derivatives : Bromine’s larger atomic radius compared to chlorine could alter binding kinetics in enzyme active sites, as seen in 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one , a precursor for Suzuki–Miyaura cross-coupling .

Table 2: Halogenation Impact at Position 3

Compound Halogen at C3 Molecular Weight (g/mol) Synthetic Method
Target Compound Cl ~365.7* Cyclocondensation/chlorination
3-Iodo derivative () I ~416.8 Oxidative halogenation with K₂S₂O₈
3-Bromo precursor () Br ~325.6 SNAr/Suzuki–Miyaura reactions

*Calculated based on molecular formula.

Trifluoromethyl Group at Position 7

The trifluoromethyl group at position 7 is a common feature in bioactive pyrazolo[1,5-a]pyrimidines:

  • 7-Trifluoromethyl vs. 7-Hydrogen : Derivatives lacking the trifluoromethyl group (e.g., 7-hydrogen analogs ) show reduced metabolic stability and lower electronegativity, as demonstrated in solubility studies .
  • 7-Trifluoromethyl vs. 7-Pentafluoroethyl : The compound 3-chloro-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine (CAS 827588-86-3) has higher hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound .

Crystal Packing and Structural Features

The target compound’s crystal structure is influenced by substituents:

  • Dihedral Angles : The 5-chloro-2-furyl group introduces a dihedral angle of ~50.76° with the pyrazolo[1,5-a]pyrimidine core, similar to 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (). This contrasts with planar 5-aryl derivatives, which exhibit smaller angles (<10°) .
  • Intermolecular Interactions: The chloro substituents participate in Cl⋯Cl interactions (3.475 Å) and van der Waals forces, stabilizing the crystal lattice. Non-halogenated analogs rely on weaker C–H⋯π interactions .

Biological Activity

3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, highlighting key research findings and case studies.

  • Molecular Formula : C12H7ClF3N3O
  • Molecular Weight : 301.65 g/mol
  • CAS Number : 439120-59-9
  • Density : 1.59 g/cm³ (predicted)
  • pKa : -2.95 (predicted)

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. A study demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116). For instance, specific derivatives showed IC50 values in the low nanomolar range, indicating potent cytotoxic effects against these cell lines.

CompoundCell LineIC50 (nM)
14MCF-745
15HCT-1166
14HepG-248

These findings suggest a promising role for this compound in cancer therapy, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .

The mechanism by which 3-chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects is primarily through the inhibition of CDK2/cyclin A2 complexes. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed that this compound fits well into the CDK2 active site, suggesting a strong binding affinity .

Structure-Activity Relationship (SAR)

The structure of pyrazolo[1,5-a]pyrimidines plays a critical role in their biological activity. Modifications at various positions can lead to significant changes in potency and selectivity. For example:

  • Substituents at the 3 and 5 positions of the pyrazole ring were shown to enhance cytotoxicity.
  • The introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved cellular uptake.

Case Studies

A notable case study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit cancer cell proliferation. Among these, compounds with specific substitutions demonstrated enhanced potency against MCF-7 and HCT-116 cell lines compared to standard treatments like sorafenib .

Q & A

Q. What precautions are essential when handling reactive intermediates (e.g., BBr₃, POCl₃)?

  • Protocols :
  • BBr₃ : Use in a glovebox under argon; quench excess reagent with methanol at -78°C to prevent exothermic reactions .
  • POCl₃ : Neutralize with saturated NaHCO₃ post-reaction and extract in CH₂Cl₂ to isolate products .
  • Waste Management : Segregate halogenated waste for incineration to avoid environmental release .

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